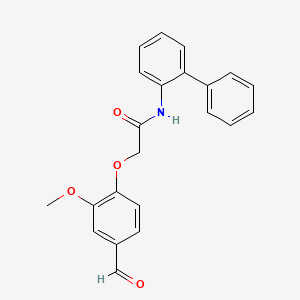
N-butyl-5-(2-fluorophenoxy)pentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-butyl-5-(2-fluorophenoxy)pentan-1-amine is a chemical compound that is likely to be an amine derivative based on its nomenclature. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and biological activity of structurally related compounds. For instance, the first paper discusses a series of amines derived from 1,5-bis-(3,4-methylendioxyphenyl)-n.pentan-3-one, which indicates the potential for diverse biological activities such as myolytic activity in related amine compounds . The second paper describes the synthesis of nucleoside analogues from a similar pentylamine structure, suggesting that N-butyl-5-(2-fluorophenoxy)pentan-1-amine could also be a candidate for biological evaluation, although its specific activities are not mentioned .
Synthesis Analysis
The synthesis of N-butyl-5-(2-fluorophenoxy)pentan-1-amine is not explicitly detailed in the provided papers. However, the methods described for related compounds could potentially be adapted for its synthesis. For example, the reduction of oximes, the Leuckart-Wallach reaction, or the use of Grignard reagents with appropriate chlorides could be potential synthetic routes . Additionally, the synthesis of nucleoside analogues from 1-amino-5-(benzyloxy)pentan-3-ol as described in the second paper involves epoxidation and regiospecific opening of the epoxide, which could be relevant for the synthesis of N-butyl-5-(2-fluorophenoxy)pentan-1-amine if similar functional groups are present .
Molecular Structure Analysis
The molecular structure of N-butyl-5-(2-fluorophenoxy)pentan-1-amine would consist of a pentylamine backbone with a butyl group and a 2-fluorophenoxy substituent. The presence of the fluorine atom could influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with biological targets. The papers do not provide specific information on the molecular structure analysis of this compound, but the general principles of structure-activity relationships in related amines suggest that the substituents and their positions on the pentylamine backbone are critical for biological activity .
Chemical Reactions Analysis
The chemical reactions involving N-butyl-5-(2-fluorophenoxy)pentan-1-amine are not discussed in the provided papers. However, amines are known to participate in a variety of chemical reactions, such as alkylation, acylation, and reactions with carbonyl compounds. The fluorophenoxy group could also engage in reactions typical of aromatic ethers, such as nucleophilic aromatic substitution, especially when activated by the electron-withdrawing fluorine atom .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-butyl-5-(2-fluorophenoxy)pentan-1-amine, such as solubility, melting point, boiling point, and stability, are not detailed in the provided papers. However, the properties of amines and ethers can be inferred to some extent. Amines generally have higher boiling points than alkanes of similar molecular weight due to hydrogen bonding, and ethers tend to be relatively stable and have good solubility in organic solvents. The fluorine substituent could affect the acidity of the amine and the overall polarity of the molecule .
Eigenschaften
IUPAC Name |
N-butyl-5-(2-fluorophenoxy)pentan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24FNO/c1-2-3-11-17-12-7-4-8-13-18-15-10-6-5-9-14(15)16/h5-6,9-10,17H,2-4,7-8,11-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFHXXHHYBJIDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCOC1=CC=CC=C1F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60367242 |
Source


|
| Record name | N-butyl-5-(2-fluorophenoxy)pentan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-5-(2-fluorophenoxy)pentan-1-amine | |
CAS RN |
5554-50-7 |
Source


|
| Record name | N-butyl-5-(2-fluorophenoxy)pentan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60367242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

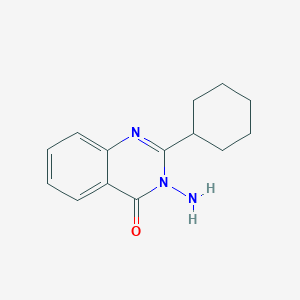

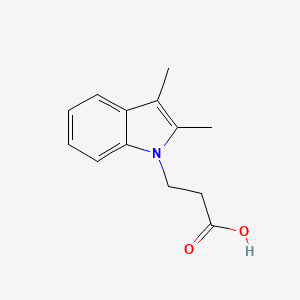
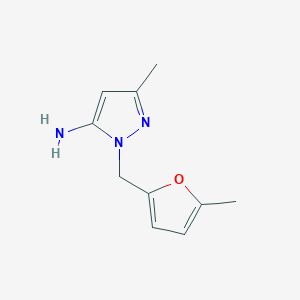

![5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde](/img/structure/B1299412.png)
![4H-chromeno[4,3-d]thiazol-2-amine](/img/structure/B1299413.png)
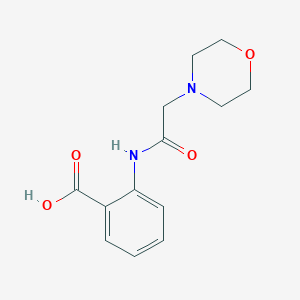
![3-Chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1299416.png)
![2-Chloro-N-[1-(3,4-dimethyl-phenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-acetamide](/img/structure/B1299419.png)
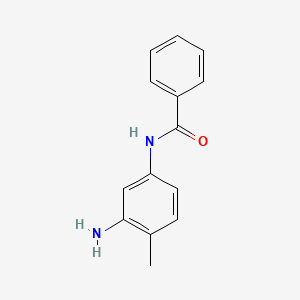
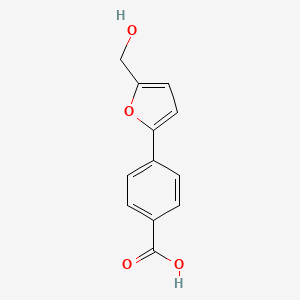
![4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B1299427.png)
